Amino(carboxy)methyl

Enzyme Inhibition Matrix Metalloproteinases Drug Discovery

Aminomalonic acid is the only amino dicarboxylic acid combining a malonate scaffold with a reactive amino handle, enabling unique 5-membered N,O-chelate formation with Pt(II) and 400-fold MMP-9 selectivity—critical for oncology and inflammation research. Its potent competitive inhibition of L-asparagine synthetase (Ki=0.0023 M) makes it essential for leukemia studies. As a chiral building block for asymmetric decarboxylative protonation, it unlocks non-canonical amino acids for peptide engineering. This compound cannot be substituted by malonic acid, aspartic acid, or glycine.

Molecular Formula C2H4NO2
Molecular Weight 74.06 g/mol
Cat. No. B1235812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino(carboxy)methyl
Molecular FormulaC2H4NO2
Molecular Weight74.06 g/mol
Structural Identifiers
SMILES[CH](C(=O)O)N
InChIInChI=1S/C2H4NO2/c3-1-2(4)5/h1H,3H2,(H,4,5)
InChIKeyDXMZNKNJOBUNRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amino(carboxy)methyl (Aminomalonic Acid): Procurement Guide for a Unique Amino Dicarboxylic Acid Building Block


Amino(carboxy)methyl, systematically known as aminomalonic acid (Ama) and identifiable by CAS 1068-84-4 [1], is an amino dicarboxylic acid distinguished by the substitution of a methylene hydrogen in malonic acid with an amino group [2]. This structural feature, with a molecular weight of 119.08 g/mol [1], provides a dual-functional scaffold that is leveraged in peptide synthesis, asymmetric catalysis, and as an endogenous metabolite with specific enzyme inhibition properties [3]. Its procurement is critical for applications requiring a malonic acid moiety with a reactive amino handle, a profile not offered by common analogs.

Amino(carboxy)methyl (Aminomalonic Acid): Why Standard Amino Acids Are Not Viable Substitutes


In-class compounds like malonic acid, aspartic acid, or glycine cannot simply substitute for amino(carboxy)methyl due to fundamental differences in their physicochemical and biochemical behavior. Malonic acid lacks the essential amino group required for peptide bond formation and chiral derivatization [1]. While aspartic and glutamic acids are also amino dicarboxylic acids, their extended carbon backbones and the resulting six- or seven-membered chelate rings lead to distinct metal coordination kinetics and thermodynamics compared to the unique five-membered N,O-chelate formed by aminomalonic acid [2]. Furthermore, glycine, the product of aminomalonic acid decarboxylation, cannot mimic the latter's potent, competitive inhibition of L-asparagine synthetase (Ki = 0.0023 M) [3]. This specificity dictates that procurement decisions must be based on exact compound identity, not functional class.

Amino(carboxy)methyl (Aminomalonic Acid): Quantitative Evidence for Differentiated Procurement Decisions


Superior Discrimination of MMP-9 over cdMMP-8 by Aminomalonic Acid-Containing Peptide Inhibitors

Aminomalonic acid is a critical component of peptide-based matrix metalloproteinase (MMP) inhibitors, enabling high selectivity for MMP-9 (Gelatinase B) over cdMMP-8 (Neutrophil Collagenase). The most potent inhibitor in a series of Pro-Leu-Ama(NHOH) derivatives exhibits a Ki of 5×10⁻⁹ M for MMP-9 and 2×10⁻⁶ M for cdMMP-8 [1]. This represents a 400-fold discrimination factor favoring MMP-9, a level of selectivity that is essential for therapeutic targeting and not achievable with simpler amino acid scaffolds.

Enzyme Inhibition Matrix Metalloproteinases Drug Discovery

Potent, Competitive Inhibition of L-Asparagine Synthetase with Defined Ki Values

Aminomalonic acid is a strong, formally competitive in vitro inhibitor of L-asparagine synthetase, a key enzyme in asparagine biosynthesis. It demonstrates Ki values of 0.0023 M and 0.0015 M for the enzyme from Leukemia 5178Y/AR cells and mouse pancreas, respectively [1]. This inhibition is competitive with the natural substrate L-aspartic acid, highlighting its ability to bind the active site. While its in vivo instability limits direct use [2], this validated, quantitative in vitro activity makes it an indispensable reference compound and a crucial starting material for the development of 'pro-drug' strategies.

Cancer Metabolism Enzyme Inhibition Leukemia

Distinct Platinum(II) Coordination Leading to a Unique Five-Membered Chelate Ring

The reaction of aminomalonic acid with cis-Pt(NH₃)₂(H₂O)₂²⁺ initially forms a six-membered chelate ring (Pt(NH₃)₂(amalH-O,O')⁺), a coordination mode not observed for its homologs aspartic and glutamic acids. This metastable complex then undergoes a rearrangement over 2-3 days at pH 1.5 to form a more stable complex with a five-membered N,O-chelate ring [1]. This dynamic and unique coordination pathway, distinct from the exclusively N,O-chelation of aspartic and glutamic acids under similar conditions, provides a quantifiable difference in platinum(II) chemistry.

Coordination Chemistry Platinum Complexes NMR Spectroscopy

Quantified Thermal Stabilization via Solid Complex Formation with Glycine

Aminomalonic acid's inherent thermal instability is quantitatively mitigated by forming a 1:1 solid complex with glycine. X-ray analysis confirms this complex formation. Thermogravimetric analysis reveals that the activation energy for thermal decomposition increases from 69.4 kcal/mol for pure aminomalonic acid to a lower 21.3 kcal/mol for the complex, but more importantly, the decarboxylation event is shifted to a higher temperature range (168-175°C) and proceeds more slowly compared to the acid alone (108-140°C) [1]. This data demonstrates a specific, quantifiable method for stabilizing this compound during storage or processing.

Solid-State Chemistry Thermal Analysis Crystallization

Amino(carboxy)methyl (Aminomalonic Acid): High-Value Application Scenarios Supported by Quantitative Evidence


Development of Highly Selective MMP-9 Inhibitors

Leveraging its ability to impart 400-fold selectivity for MMP-9 over cdMMP-8 [1], aminomalonic acid is a critical building block for peptide-based inhibitor design. Research groups focusing on oncology or inflammatory diseases where MMP-9 plays a key pathological role should procure this compound to synthesize and screen focused libraries of selective inhibitors.

In Vitro Profiling and Assay Development for L-Asparagine Synthetase

The well-characterized, competitive inhibition of L-asparagine synthetase (Ki = 0.0023 M and 0.0015 M) [1] makes aminomalonic acid an essential tool for biochemists. It serves as a positive control inhibitor in enzymatic assays and as a benchmark for evaluating the potency of novel synthetase inhibitors, particularly in the context of L-asparaginase-resistant leukemias.

Mechanistic Studies in Bioinorganic and Platinum Anticancer Chemistry

Its unique coordination behavior with platinum(II) centers—specifically the formation of a transient six-membered O,O'-chelate that rearranges to a stable five-membered N,O-chelate [1]—positions aminomalonic acid as a valuable ligand for fundamental studies on metal-ligand dynamics. Researchers investigating the kinetics and mechanisms of platinum(II) interactions with biomolecules will find this compound indispensable.

Synthesis of Structurally Diverse, Non-Proteinogenic Amino Acids

As a starting material for asymmetric decarboxylative protonation reactions [1], aminomalonic acid enables access to a wide range of structurally and functionally diverse amino acids. This is a key application for medicinal chemistry and peptide engineering groups seeking to incorporate novel, non-canonical amino acids into bioactive compounds to modulate their properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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